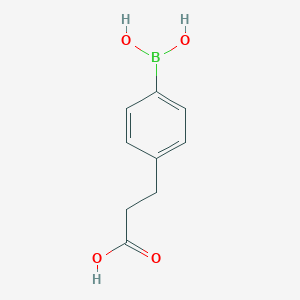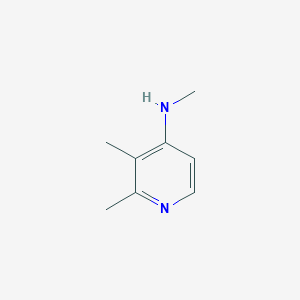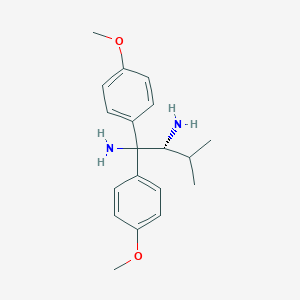
(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization and coupling reactions. For instance, Lawesson's Reagent, a known organophosphorus compound, is utilized in synthesizing derivatives involving methoxyphenyl groups, indicating a methodology that could be applicable to our compound of interest (Shabana, Osman, & Atrees, 1993). Furthermore, Ullmann coupling reactions have been employed to introduce methoxyphenyl moieties into aromatic compounds, showcasing a potential route for the synthesis of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (Keruckas et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been explored through crystallographic analysis, revealing key insights into their geometric conformations. For example, studies on N,N'-bis(2-methoxybenzylidene) adducts have provided detailed descriptions of their molecular frameworks, highlighting the impact of methylene units and substituents on their overall structures (Reglinski, Taylor, & Kennedy, 2004).
Chemical Reactions and Properties
Reactivity patterns of bis(methoxyphenyl)-substituted compounds often involve interactions with nucleophiles and electrophiles, reflecting the influence of the methoxy groups. The synthesis and reactions of Lawesson's Reagent with various substrates demonstrate the versatility of methoxyphenyl-containing compounds in forming heterocyclic structures and engaging in addition reactions (El‐Barbary, 1984).
Physical Properties Analysis
The physical properties of methoxyphenyl-substituted compounds, such as melting points, solubility, and crystallinity, are closely tied to their structural attributes. Investigations into the thermal and solvency characteristics of related materials have shed light on how substituent patterns affect these properties (Yin et al., 2005).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the presence of methoxyphenyl groups. Studies on organoboron compounds and their reactions provide insight into the chemical behavior of such molecules, suggesting avenues for exploring the chemical properties of this compound (Kliegel, Lubkowitz, Rettig, & Trotter, 1991).
Scientific Research Applications
Asymmetric Hydrogenation of β-Ketoenamines : A study describes the use of a ruthenium(II) complex containing (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine in the asymmetric hydrogenation of β-ketoenamines. This process is efficient in producing γ-secondary amino alcohols, important building blocks for pharmaceuticals and natural products, with high yields and excellent enantioselectivity (Geng et al., 2011).
Rhodium-Catalyzed Asymmetric Hydroformylation : Another application is in rhodium-catalyzed asymmetric hydroformylation. This research explored the use of various chiral bidentate phosphorus ligands, including this compound, to improve stereoselectivity in the hydroformylation process (Hayashi et al., 1979).
Synthesis and Characterization of Zirconium(IV) Schiff Base Complexes : This study involved the synthesis and characterization of Zirconium(IV) complexes using Schiff base ligands, including derivatives of this compound. These complexes showed antimicrobial activity, indicating potential in biomedical applications (Sahraei et al., 2017).
Synthesis of Uranium(IV) Complexes : Research on the synthesis of uranium(IV) complexes with compartmental Schiff bases, including those derived from this compound, explored their potential in the formation of mononuclear, tri-, and tetranuclear clusters (Salmon et al., 2004).
Applications in Organometallic Syntheses : Lawesson's reagent, closely related to the compound , has been applied in various organic and organometallic syntheses. These applications include thionations, cyclizations, rearrangements, and syntheses of heterocyclic compounds, demonstrating the compound's versatility in chemical synthesis (Jesberger et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin k and Macrophage metalloelastase . These enzymes play crucial roles in various biological processes, including protein degradation and modulation of immune responses.
Mode of Action
This could result in changes in the biochemical processes these targets are involved in .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to protein degradation and immune response .
Pharmacokinetics
Similar compounds have been found to be metabolized by various enzymes in the body and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body.
Result of Action
Based on its potential targets, it might modulate protein degradation and immune responses, which could have various downstream effects on cellular function .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain enzymes might only be active under specific pH or temperature conditions. Additionally, the presence of other molecules could either inhibit or enhance the compound’s activity .
properties
IUPAC Name |
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGPMAMBXJESZ-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461128 | |
| Record name | (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166764-19-8 | |
| Record name | (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-(+)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



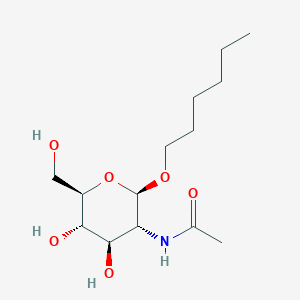

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)

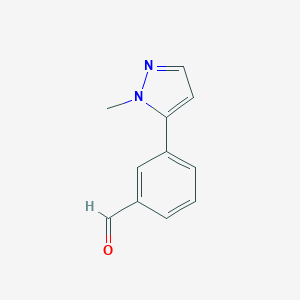




![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

